molecular formula C22H32N6 B1139426 5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine CAS No. 1092443-52-1

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine

Cat. No. B1139426
M. Wt: 380.53
InChI Key:
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Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves strategic approaches such as the cyclization of specific precursors under controlled conditions. A related study discusses the microwave-assisted synthesis of functionalized 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines, which demonstrates the utility of solvent-free conditions and highlights the importance of careful selection of starting materials and reaction conditions for achieving desired products (Castillo et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by hydrogen bonding and conformational features that influence their physical and chemical properties. Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines shows that these molecules can form hydrogen-bonded sheets or three-dimensional frameworks, depending on their hydration state and the nature of substituents (Trilleras et al., 2008).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, leading to the formation of novel compounds with potentially useful properties. For example, the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with cinnamonitriles and enaminones yields functionally substituted pyrazolo[1,5-a]pyrimidine derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Moustafa et al., 2022).

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular arrangement and intermolecular interactions. Studies on the crystalline structures of related compounds reveal the impact of hydrogen bonding and molecular conformation on their physical characteristics (Portilla et al., 2006).

Chemical Properties Analysis

The chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, including reactivity, stability, and potential for further functionalization, are key areas of interest. Research into the synthesis and reactivity of related compounds provides insights into the factors that influence their chemical behavior and potential applications in various fields (Abdelhamid et al., 2007).

Scientific Research Applications

  • Scientific Field: Chemistry

    • This compound is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
    • The compound has the molecular formula C22H33ClN6 .
    • It is available for purchase from chemical suppliers, suggesting it may be used in laboratory research .
  • Scientific Field: Pharmacology

    • Pyrimidines, including potentially this compound, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
    • Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
  • Scientific Field: Material Science

    • The compound “5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine” is a solid material . It’s stored in a dark place under an inert atmosphere at 2-8°C . This suggests that it could be used in material science research, particularly in studies involving solid-state chemistry or materials with specific storage requirements .
  • Scientific Field: Biochemistry

    • Pyrimidines, including potentially this compound, are known to inhibit the expression and activities of certain vital inflammatory mediators . These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . This suggests that the compound could be used in biochemical research, particularly in studies involving inflammation and the biochemical pathways that mediate it .
  • Scientific Field: Drug Development

    • Pyrimidines, including potentially this compound, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound could be used in drug development, particularly in the development of anti-inflammatory drugs .
    • Through solution-phase parallel synthesis and high throughput evaluation, several new 2-chloro-4-(trifluoromethyl)pyrimidine-5-N-(3′,5′-bis(trifluoromethyl)phenyl) carboxamides were recognized as NF-κB and AP-1 inhibitors . The tested derivatives were noticed to inhibit both IL-2 and IL-8 levels as well .
  • Scientific Field: Safety and Handling

    • The compound “5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine” is a solid material . It’s stored in a dark place under an inert atmosphere at 2-8°C . This suggests that it could be used in research involving safety and handling of chemical compounds .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis methods, structural analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, given the interest in pyrazolo[1,5-a]pyrimidines for their medicinal chemistry applications, further investigation into the biological activities of this compound could be beneficial .

properties

IUPAC Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6/c1-17(2)19-16-26-28-21(25-15-18-10-6-5-7-11-18)14-20(27-22(19)28)24-13-9-4-3-8-12-23/h5-7,10-11,14,16-17,25H,3-4,8-9,12-13,15,23H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYBIOICMDTDAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C2N=C(C=C(N2N=C1)NCC3=CC=CC=C3)NCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101025664
Record name N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine

CAS RN

1092443-52-1
Record name BS-181
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092443521
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N5-(6-Aminohexyl)-3-(1-methylethyl)-N7-(phenylmethyl)-pyrazolo(1,5-a)pyrimidine-5,7-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101025664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BS-181
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75M620LLBN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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